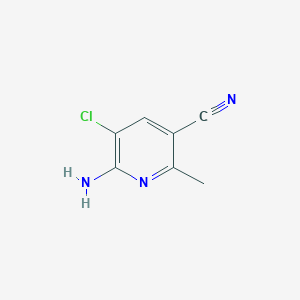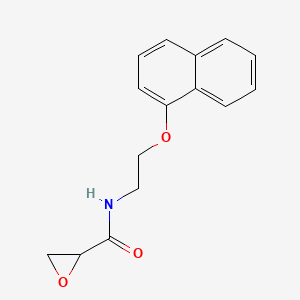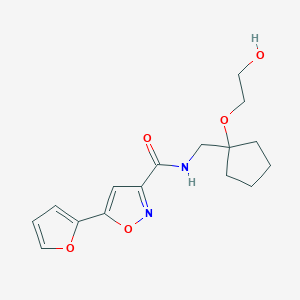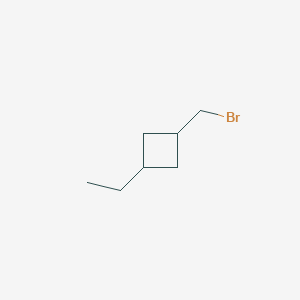![molecular formula C12H12N2O B2763767 1H,3H,4H-pyrano[4,3-b]quinolin-10-amine CAS No. 119738-17-9](/img/structure/B2763767.png)
1H,3H,4H-pyrano[4,3-b]quinolin-10-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H,3H,4H-pyrano[4,3-b]quinolin-10-amine is a chemical compound with the CAS Number: 119738-17-9 . Its molecular weight is 200.24 and its IUPAC name is 3,4-dihydro-1H-pyrano[4,3-b]quinolin-10-amine . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for 1H,3H,4H-pyrano[4,3-b]quinolin-10-amine is 1S/C12H12N2O/c13-12-8-3-1-2-4-10(8)14-11-5-6-15-7-9(11)12/h1-4H,5-7H2,(H2,13,14) . This code provides a specific textual representation of the molecule’s structure. For a detailed molecular structure analysis, it would be best to use specialized software that can interpret this InChI code.Physical And Chemical Properties Analysis
1H,3H,4H-pyrano[4,3-b]quinolin-10-amine is a powder that is stored at room temperature . It has a melting point of 195-196 degrees Celsius .科学的研究の応用
Synthesis and Reactivity
The synthesis and chemical reactivity of pyranoquinoline derivatives have been a subject of interest due to their potential in creating complex molecular structures. For instance, Hoffmann et al. (2004) explored the synthesis and reactivity of a new pyranoquinoxaline derivative, demonstrating its interaction with various primary and secondary amines, which is crucial for further chemical transformations (Hoffmann et al., 2004).
Green Chemistry and Regioselective Synthesis
Poomathi et al. (2015) introduced a green and efficient approach for the regioselective synthesis of novel pyrimidine-diones and pyrazol-amines fused with quinoline scaffolds. This study highlights the importance of environmentally friendly methods in organic synthesis, using water as a solvent and p-toluene sulphonic acid as a catalyst, showcasing a significant advance in sustainable chemistry practices (Poomathi et al., 2015).
Catalysis and Polymerization
Aichhorn et al. (2015) discussed the use of tin and indium chlorides in the synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives. The study illustrates the role of main group metal Lewis acid catalysis in organic synthesis, contributing to the development of new methods for constructing heterocyclic compounds (Aichhorn et al., 2015).
Biological Activities
Research has also been conducted on the biological applications of pyranoquinoline derivatives. Zhang et al. (2008) discovered a series of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines as potent inducers of apoptosis, highlighting their potential in cancer therapy. These compounds showed significant activity against various cancer cell lines, demonstrating the therapeutic potential of pyranoquinoline derivatives (Zhang et al., 2008).
Antibacterial and Antimicrobial Properties
Lapa et al. (2013) investigated the antibacterial and antimycobacterial activities of 3-amino-1H-pyrazolo[3,4-b]quinolines. The study revealed significant inhibitory activity on bacterial serine/threonine protein kinases, providing insights into the potential use of these compounds in combating antibiotic-resistant infections (Lapa et al., 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
作用機序
Mode of Action
It is known that the pyranoquinoline class of compounds can interact with various enzymes and receptors in the body .
Biochemical Pathways
More research is needed to elucidate the specific pathways this compound affects .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
特性
IUPAC Name |
3,4-dihydro-1H-pyrano[4,3-b]quinolin-10-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-12-8-3-1-2-4-10(8)14-11-5-6-15-7-9(11)12/h1-4H,5-7H2,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFVOFDZYJJARK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C(C3=CC=CC=C3N=C21)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H,3H,4H-pyrano[4,3-b]quinolin-10-amine | |
CAS RN |
119738-17-9 |
Source


|
| Record name | 1H,3H,4H-pyrano[4,3-b]quinolin-10-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2763684.png)





![6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B2763693.png)




![2-(ethylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2763703.png)
![3-(1-Pyrido[2,3-d]pyrimidin-4-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2763705.png)
![6-acetyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2763706.png)